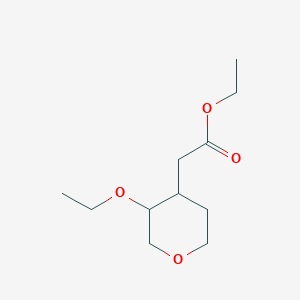

Ethyl 2-(3-ethoxyoxan-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes an ethoxy group attached to an oxane ring, making it a valuable compound in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-ethoxyoxan-4-yl)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with 3-ethoxyoxan-4-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-ethoxyoxan-4-yl)acetate undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to form primary alcohols.

Substitution: The ester group can be substituted with other functional groups using reagents such as Grignard reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Grignard reagents under anhydrous conditions.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Primary alcohol.

Substitution: Tertiary alcohols or other substituted products depending on the reagent used.

Aplicaciones Científicas De Investigación

Key Chemical Reactions

The compound can undergo several important chemical reactions:

- Hydrolysis : In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Reduction : Using reducing agents such as lithium aluminum hydride, it can be reduced to form primary alcohols.

- Substitution : The ester group can be substituted with other functional groups using reagents like Grignard reagents.

Chemistry

Ethyl 2-(3-ethoxyoxan-4-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for specific reactivity that is valuable in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study ester hydrolysis and enzyme-catalyzed reactions. It provides insights into enzymatic mechanisms and the kinetics of hydrolysis reactions, which are fundamental in biochemistry.

Medicine

The potential use of this compound in drug delivery systems has been investigated due to its ability to form stable esters. This property may enhance the bioavailability and efficacy of pharmaceutical compounds.

Industry

In industrial applications, this compound is employed in the production of fragrances and flavoring agents due to its pleasant odor profile. Its unique chemical characteristics make it suitable for creating specific scents that are desirable in consumer products.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

- Chemical Synthesis : A study demonstrated its utility as a precursor for synthesizing novel organic compounds with potential therapeutic effects. The research focused on modifying the oxane ring structure to enhance pharmacological properties.

- Biochemical Studies : Research involving enzyme kinetics showed that this compound could serve as a substrate for specific enzymes, allowing researchers to elucidate reaction mechanisms involved in ester hydrolysis .

- Pharmaceutical Applications : Investigations into drug formulation revealed that incorporating this compound into delivery systems improved the stability and release profiles of active pharmaceutical ingredients, suggesting its potential role in enhancing drug efficacy.

Mecanismo De Acción

The mechanism of action of ethyl 2-(3-ethoxyoxan-4-yl)acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol. In reduction reactions, the ester is reduced by hydride ions from reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl acetate: A simpler ester with a similar structure but lacking the oxane ring.

Methyl butyrate: Another ester with a fruity odor, commonly found in nature

Uniqueness

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is unique due to its ethoxy group attached to an oxane ring, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate. This structural feature makes it valuable in specialized applications where specific reactivity is required .

Actividad Biológica

Ethyl 2-(3-ethoxyoxan-4-yl)acetate is a compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the synthesis, biological activities, and relevant case studies related to this compound, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl acetate with 3-ethoxyoxan-4-one derivatives. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity. The structural characterization of the compound can be performed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Pseudomonas aeruginosa | Low |

| Candida albicans | Moderate |

Research indicates that the compound exhibits a broad spectrum of activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound possesses a notable ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging Activity | 25 |

| ABTS Scavenging Activity | 30 |

These findings suggest that this compound could be a valuable antioxidant agent .

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These results indicate that the compound may inhibit cell proliferation and promote cell death in cancerous cells, warranting further investigation into its mechanisms of action .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Al-Khuzaie & Al-Majidi (2014) evaluated the antimicrobial effects of various derivatives of ethyl acetate compounds, including this compound. The results indicated significant inhibition zones against Staphylococcus aureus, validating its use as a potential antimicrobial agent .

- Antioxidant Properties Assessment : A recent publication highlighted the antioxidant properties of ethyl acetate extracts containing this compound. The study utilized both DPPH and ABTS assays to quantify antioxidant activity, demonstrating substantial free radical scavenging ability .

- Anticancer Mechanism Exploration : Research involving the application of this compound on HeLa cells revealed that it activates caspase pathways leading to apoptosis. This study suggests a promising avenue for developing new anticancer therapies based on this compound .

Propiedades

IUPAC Name |

ethyl 2-(3-ethoxyoxan-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-14-10-8-13-6-5-9(10)7-11(12)15-4-2/h9-10H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXQFDSQCCUSSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCCC1CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.